molecular formula C17H14N2O3S B11683990 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11683990
M. Wt: 326.4 g/mol
InChI Key: KMDMVAOTISXADM-UKTHLTGXSA-N
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Description

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a phenyl group, a methoxy group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-phenyl-2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Generating reactive oxygen species: Inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-phenyl-2-sulfanylideneimidazolidin-4-one: Another precursor used in the synthesis.

    4-hydroxy-3-methoxyphenylglycol: A structurally related compound with different functional groups.

Uniqueness

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14N2O3S/c1-22-15-10-11(7-8-14(15)20)9-13-16(21)19(17(23)18-13)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23)/b13-9+

InChI Key

KMDMVAOTISXADM-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)O

Origin of Product

United States

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